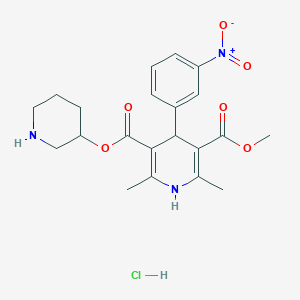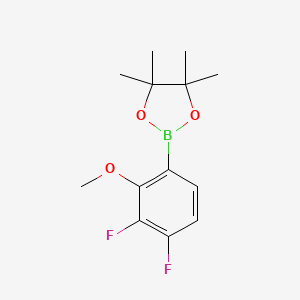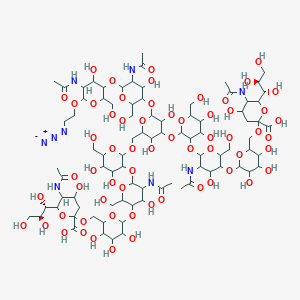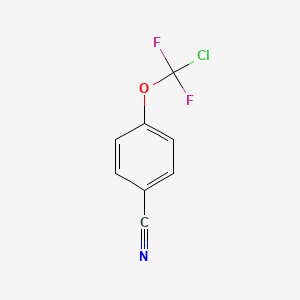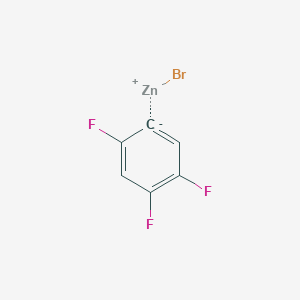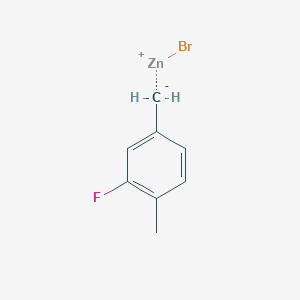![molecular formula C11H19NO B6302340 8-Butyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-23-7](/img/structure/B6302340.png)
8-Butyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-butyl-8-azabicyclo[3.2.1]octan-3-one molecule contains a total of 33 bond(s) There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 Pyrrolidine(s) .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee). A switch of exo / endo -selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The molecular weight of this compound is 225.29 . It is a solid-crystals at ambient temperature .Applications De Recherche Scientifique
8-Butyl-8-azabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications. It has been used in the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been used in the synthesis of heterocycles, such as pyridines and pyrimidines. This compound has also been used in the synthesis of polymers, such as polyurethanes. Additionally, this compound has been used in the synthesis of organic dyes and pigments.
Mécanisme D'action
Target of Action
The primary target of 8-Butyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to interact with their targets in a variety of ways, leading to a wide array of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to affect various biochemical pathways due to their wide array of biological activities .
Pharmacokinetics
The pharmacokinetics of 8-Butyl-8-azabicyclo[32Compounds with similar structures are known to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) is 2.35, indicating lipophilicity . The water solubility is 0.724 mg/ml .
Result of Action
The specific molecular and cellular effects of 8-Butyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane structure are known to have a wide array of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
8-Butyl-8-azabicyclo[3.2.1]octan-3-one is a useful reagent for laboratory experiments due to its high reactivity and its ability to be easily handled and stored. It is also relatively inexpensive and readily available. However, this compound has some limitations. It is not soluble in water, so it must be used in organic solvents. Additionally, it is highly flammable and must be handled with caution.
Orientations Futures
There are several potential future directions for 8-Butyl-8-azabicyclo[3.2.1]octan-3-one. It could be used in the synthesis of new and improved organic dyes and pigments. Additionally, it could be used to synthesize new and improved polymers, such as polyurethanes. It could also be used to synthesize new and improved pharmaceuticals and natural products. Finally, it could be used to synthesize new and improved heterocycles, such as pyridines and pyrimidines.
Méthodes De Synthèse
8-Butyl-8-azabicyclo[3.2.1]octan-3-one is synthesized via a two-step process. The first step involves the reaction of 2-bromobutane with 2-amino-3-methyl-1-butanol in the presence of sodium hydroxide. The resulting product is an intermediate compound, which is then reacted with sodium borohydride to form this compound. This method of synthesis is relatively simple and can be easily scaled up for industrial applications.
Safety and Hazards
Propriétés
IUPAC Name |
8-butyl-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-6-12-9-4-5-10(12)8-11(13)7-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOJNZSEFAVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

